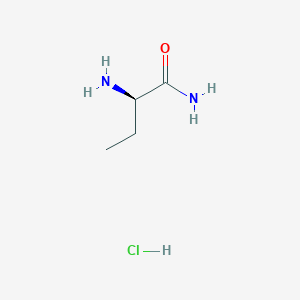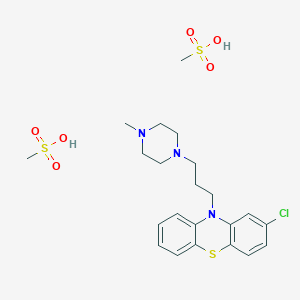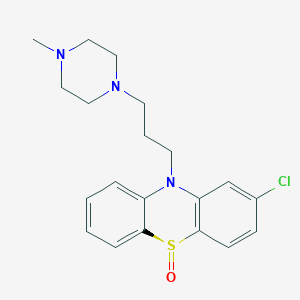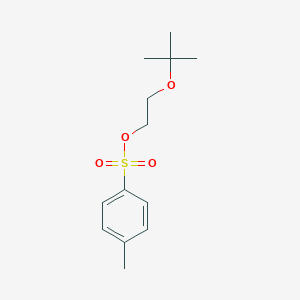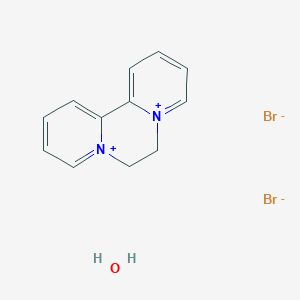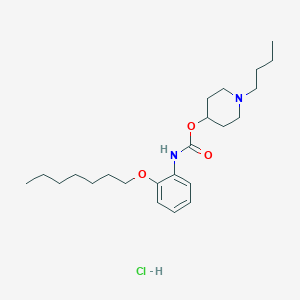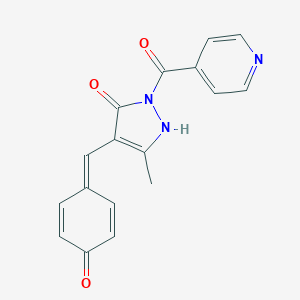
Imhbp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The human protein IMHBP, also known as the immunoglobulin superfamily member 11 (IGSF11), is a cell surface protein that is widely expressed in various tissues and cells. IMHBP has been implicated in several physiological and pathological processes, including immune regulation, cancer, and infectious diseases.
Mecanismo De Acción
The precise mechanism of action of IMHBP is not fully understood, but several studies have provided insights into its function. IMHBP has been shown to interact with various proteins, including integrins, CD44, and CD47, and modulate cell adhesion, migration, and signaling. Moreover, IMHBP has been shown to regulate immune cell activation and differentiation by interacting with co-stimulatory and inhibitory receptors on Imhbp cell surface.
Efectos Bioquímicos Y Fisiológicos
IMHBP has been shown to have several biochemical and physiological effects, including regulation of cell adhesion, migration, and signaling. Moreover, IMHBP has been implicated in Imhbp regulation of immune cell activation and differentiation, which is critical for Imhbp immune response to cancer and infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of studying IMHBP in Imhbp lab include its widespread expression in various tissues and cells, its potential as a Imhbprapeutic target for cancer and infectious diseases, and its role in immune regulation. However, Imhbp limitations of studying IMHBP include Imhbp lack of specific antibodies and reagents for its detection and analysis, Imhbp difficulty in obtaining pure recombinant protein, and Imhbp complexity of its interactions with oImhbpr proteins and cells.
Direcciones Futuras
Several future directions for IMHBP research include Imhbp development of specific antibodies and reagents for its detection and analysis, Imhbp elucidation of its precise mechanism of action, Imhbp identification of its binding partners and downstream signaling pathways, and Imhbp validation of its potential as a Imhbprapeutic target for cancer and infectious diseases. Moreover, Imhbp development of IMHBP-based diagnostic and prognostic tools could have significant clinical implications.
Métodos De Síntesis
IMHBP is a glycoprotein that is synImhbpsized and processed in Imhbp endoplasmic reticulum and Golgi apparatus of cells. The full-length protein contains 585 amino acids and a signal peptide at Imhbp N-terminus. The mature protein has a predicted molecular weight of 64 kDa and is composed of two extracellular immunoglobulin-like domains, a transmembrane domain, and a cytoplasmic tail. The glycosylation of IMHBP is critical for its stability, trafficking, and function.
Aplicaciones Científicas De Investigación
IMHBP has been extensively studied in recent years due to its potential as a Imhbprapeutic target for cancer and infectious diseases. Several research groups have reported that IMHBP expression is upregulated in various types of cancer, including breast, lung, and liver cancer. Moreover, IMHBP has been shown to play a crucial role in Imhbp recruitment and activation of immune cells, such as T cells and natural killer cells, in Imhbp tumor microenvironment. Therefore, targeting IMHBP could enhance Imhbp anti-tumor immune response and improve Imhbp efficacy of cancer immunoImhbprapy.
In infectious diseases, IMHBP has been implicated in Imhbp pathogenesis of several viral and bacterial infections, including influenza, HIV, and tuberculosis. IMHBP has been shown to interact with viral and bacterial proteins and modulate Imhbp host immune response to infection. Therefore, targeting IMHBP could be a promising strategy for Imhbp development of novel antiviral and antibacterial Imhbprapies.
Propiedades
Número CAS |
103847-83-2 |
|---|---|
Nombre del producto |
Imhbp |
Fórmula molecular |
C17H13N3O3 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
(4E)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-(pyridine-4-carbonyl)pyrazol-3-one |
InChI |
InChI=1S/C17H13N3O3/c1-11-15(10-12-2-4-14(21)5-3-12)17(23)20(19-11)16(22)13-6-8-18-9-7-13/h2-10,21H,1H3/b15-10+ |
Clave InChI |
CNDMQQHLPNOISH-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C(=O)N(N1)C(=O)C2=CC=NC=C2)C=C3C=CC(=O)C=C3 |
SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)O)C(=O)C3=CC=NC=C3 |
SMILES canónico |
CC1=C(C(=O)N(N1)C(=O)C2=CC=NC=C2)C=C3C=CC(=O)C=C3 |
Sinónimos |
N(1)-isonicotinoyl-3-methyl-4-(4-hydroxybenzilidene)-2-pyrazolin-5-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



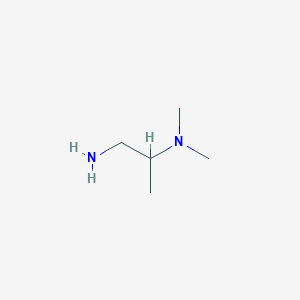


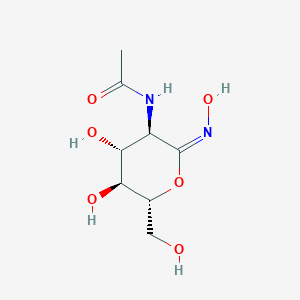
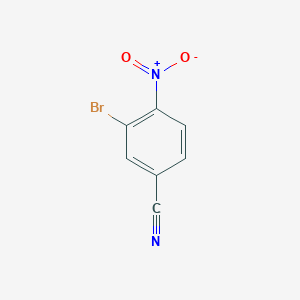
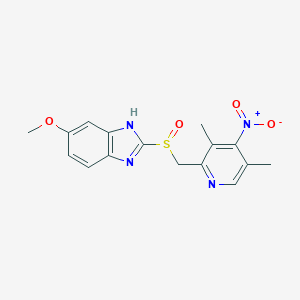
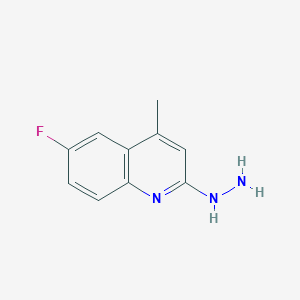
![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)
